molecular formula C18H25N3O3 B2789067 Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate CAS No. 2380181-81-5

Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate

Cat. No.: B2789067
CAS No.: 2380181-81-5
M. Wt: 331.416
InChI Key: RVDJTFZPDDTNOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a cyclopropanecarbonylamino substituent attached to an aniline moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable target for synthesis and study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(cyclopropanecarbonylamino)anilino]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as azetidine-3-carboxylic acid derivatives.

    Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the azetidine intermediate with tert-butyl chloroformate under basic conditions.

    Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the azetidine intermediate reacts with an appropriate aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents on the azetidine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[(2-cyclopropaneamidophenyl)amino]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(cyclopropanecarbonylamino)anilino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonylamino group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring and aniline moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of the cyclopropanecarbonylamino group.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of the cyclopropanecarbonylamino group.

    Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Features a piperazinyl group in place of the cyclopropanecarbonylamino group.

Uniqueness

The uniqueness of tert-butyl 3-[2-(cyclopropanecarbonylamino)anilino]azetidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The cyclopropanecarbonylamino group, in particular, provides unique steric and electronic effects that can influence the compound’s interactions with molecular targets.

Properties

IUPAC Name

tert-butyl 3-[2-(cyclopropanecarbonylamino)anilino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)21-10-13(11-21)19-14-6-4-5-7-15(14)20-16(22)12-8-9-12/h4-7,12-13,19H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJTFZPDDTNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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